

A Technical Guide to the Spectroscopic Analysis of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,5-Trimethylnonane

Cat. No.: B14548437

[Get Quote](#)

This technical guide provides a detailed overview of the expected spectroscopic data for **2,4,5-trimethylnonane**, a branched alkane with the molecular formula C₁₂H₂₆.^[1]^[2] Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for similar branched alkanes. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for **2,4,5-trimethylnonane**.

Table 1: Predicted ¹H NMR Data for **2,4,5-Trimethylnonane**

Protons	Chemical Shift (δ , ppm) Range	Predicted Multiplicity	Integration
-CH ₃ (C1, C9-CH ₃ , C2-CH ₃ , C4-CH ₃ , C5-CH ₃)	0.7 - 1.3	Doublet, Triplet	3H, 6H, 9H, etc. (depending on equivalence)
-CH ₂ -	1.2 - 1.6	Multiplet	2H, 4H, etc.
-CH-	1.5 - 2.0	Multiplet	1H, 2H, etc.

Note: Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern. Primary (methyl) protons are generally found between 0.7 - 1.3 ppm, secondary (methylene) between 1.2 - 1.6 ppm, and tertiary (methine) between 1.5 - 2.0 ppm.[3] The complexity of the overlapping signals in the ^1H NMR spectrum of a branched alkane like **2,4,5-trimethylnonane** would likely require 2D NMR techniques for full assignment.

Table 2: Predicted ^{13}C NMR Data for **2,4,5-Trimethylnonane**

Carbon Type	Chemical Shift (δ , ppm) Range
Primary (-CH ₃)	10 - 25
Secondary (-CH ₂)	20 - 40
Tertiary (-CH-)	25 - 50

Note: The chemical shifts in ^{13}C NMR for alkanes are influenced by the degree of substitution and branching.[4] Carbons in different environments will exhibit distinct signals.

Table 3: Predicted Mass Spectrometry Data for **2,4,5-Trimethylnonane**

m/z	Interpretation
170	Molecular Ion (M^+) - likely to be of low abundance or absent in highly branched alkanes. [5]
155	$[M - CH_3]^+$
141	$[M - C_2H_5]^+$
127	$[M - C_3H_7]^+$
113	$[M - C_4H_9]^+$
99	$[M - C_5H_{11}]^+$
85	$[M - C_6H_{13}]^+$
71	$[M - C_7H_{15}]^+$
57	$[C_4H_9]^+$ (tert-butyl cation) - likely a prominent peak
43	$[C_3H_7]^+$ (isopropyl cation) - likely a prominent peak

Note: The mass spectrum of a branched alkane is characterized by preferential fragmentation at the branching points to form more stable secondary and tertiary carbocations. The loss of the largest alkyl fragment at a branch is often favored.[\[5\]](#)[\[6\]](#)

Table 4: Predicted IR Spectroscopy Data for **2,4,5-Trimethylnonane**

Frequency Range (cm ⁻¹)	Vibration
2975 - 2950	C-H asymmetric stretching (in -CH ₃ and -CH ₂ -)
2875 - 2860	C-H symmetric stretching (in -CH ₃ and -CH ₂ -)
1470 - 1450	C-H asymmetric bending (in -CH ₂ - and -CH ₃)
1385 - 1375	C-H symmetric bending (in -CH ₃) - "umbrella" mode
1370 - 1365	C-H bending (gem-dimethyl group) - may show a doublet

Note: The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. The exact positions of these bands can provide information about the types of alkyl groups present.

Experimental Protocols

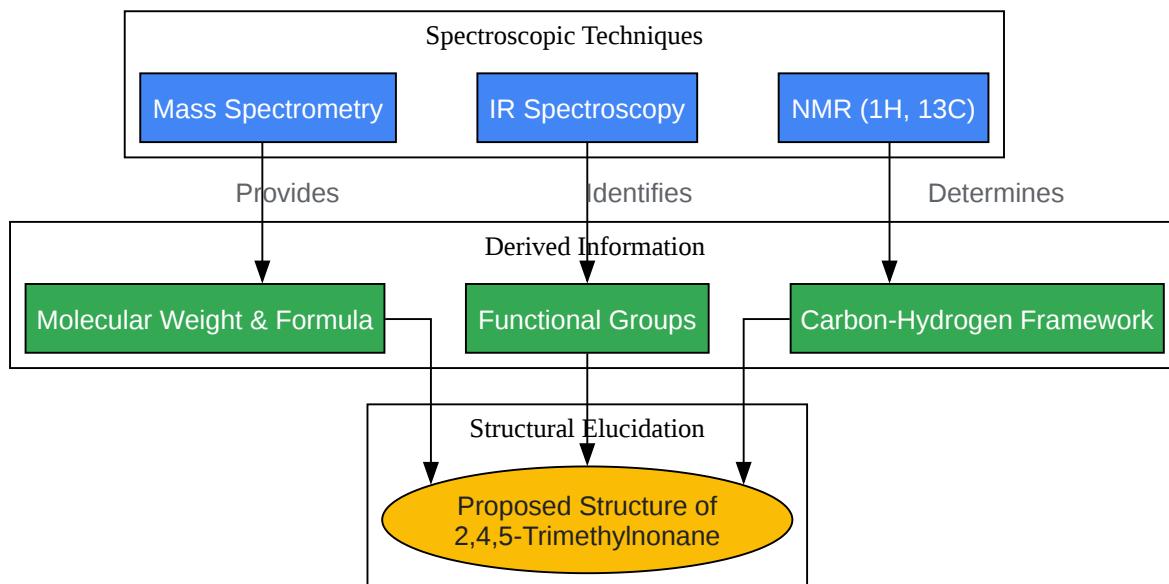
The following are detailed methodologies for the key experiments.

2.1 NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A sample of **2,4,5-trimethylNonane** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
 - A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal (0.00 ppm).

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)


- Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 $\mu\text{g/mL}$.[\[7\]](#)
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Gas Chromatography:
 - A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is used for separation.[\[7\]](#)
 - Helium is used as the carrier gas at a constant flow rate.[\[7\]](#)
 - The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to ensure separation of any potential isomers or impurities.[\[7\]](#)
- Mass Spectrometry:
 - Electron ionization is performed at a standard energy of 70 eV.[\[7\]](#)
 - The mass analyzer is set to scan a mass range of m/z 40-400.
- Data Analysis: The resulting mass spectra for the chromatographic peak corresponding to **2,4,5-trimethylNonane** are analyzed for the molecular ion and characteristic fragment ions.

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-transform infrared spectrometer.
- **Data Acquisition:**
 - A background spectrum of the clean salt plates or ATR crystal is recorded.
 - The sample spectrum is then recorded.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like **2,4,5-trimethylnonane**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,5-Trimethylnonane | C12H26 | CID 53428984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5-trimethylnonane CAS#: [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2,4,5-Trimethylnonane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14548437#spectroscopic-data-for-2-4-5-trimethylnonane-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com